3-(6-Methylpyridazin-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
937667-48-6 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(6-methylpyridazin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-3-7(10-9-6)4-5-8(11)12/h2-3H,4-5H2,1H3,(H,11,12) |
InChI Key |
UVZOPDJGWMUWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 6 Methylpyridazin 3 Yl Propanoic Acid and Analogous Compounds
Strategies for Pyridazine (B1198779) Ring Construction
The formation of the pyridazine heterocycle is a critical step in the synthesis of 3-(6-Methylpyridazin-3-yl)propanoic acid and its analogs. Various methods have been developed to construct this six-membered ring containing two adjacent nitrogen atoms, each offering distinct advantages in terms of substrate scope and reaction conditions.
Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)
A foundational and widely employed method for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine. This approach is versatile, allowing for the synthesis of a wide array of substituted pyridazines. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.
In the context of synthesizing analogs of this compound, a suitable 1,4-dicarbonyl precursor, such as a γ-keto acid or its ester, is reacted with hydrazine hydrate (B1144303). For instance, the synthesis of 6-substituted phenyl-3(2H)-pyridazinones can be achieved by reacting the appropriate aroylpropionic acid with hydrazine hydrate. rsc.org This pyridazinone can then serve as a versatile intermediate for further functionalization.
| Precursor 1 | Precursor 2 | Product | Conditions | Yield | Reference |
| Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-one | Reflux | Not specified | researchgate.net |
| 3-(4-methoxybenzylidene)-4-oxopentanoic acid | Hydrazine hydrate | 5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one | Ethanol (B145695), reflux | Not specified | nih.gov |
| β-ketoester, arylglyoxal | Hydrazine hydrate | Alkyl 6-aryl-3-methylpyridazine-4-carboxylate | Water, room temp. | Good | researchgate.net |
Functionalization through Nucleophilic Substitution
Nucleophilic substitution reactions are a powerful tool for the introduction of various functional groups onto a pre-existing pyridazine ring. This strategy is particularly useful when starting from a halogenated pyridazine, such as 3-chloro-6-methylpyridazine (B130396). The electron-deficient nature of the pyridazine ring facilitates the displacement of the halide by a range of nucleophiles.
To synthesize this compound or its esters using this method, a common precursor like 3-chloro-6-methylpyridazine can be reacted with a nucleophile containing a three-carbon chain, such as the enolate of diethyl malonate. Subsequent hydrolysis and decarboxylation of the resulting product would yield the desired propanoic acid side chain. While direct examples for the target molecule are not prevalent in the searched literature, the reaction of 3-chloro-6-substituted phenyl pyridazines with hydrazine hydrate to yield the corresponding 3-hydrazinyl derivatives demonstrates the feasibility of nucleophilic substitution at the 3-position. rsc.org
| Substrate | Nucleophile | Product | Conditions | Yield | Reference |
| 3-Chloro-6-substituted phenyl pyridazine | Hydrazine hydrate | 6-Substituted phenylpyridazin-3-yl hydrazine | Reflux | Not specified | rsc.org |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a highly versatile and efficient means to functionalize pyridazine rings with a wide variety of substituents.
The Suzuki-Miyaura coupling reaction is a prominent method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is particularly well-suited for the synthesis of functionalized pyridazines due to the commercial availability of various boronic acids and esters and the relative ease of preparing halogenated pyridazines. nih.gov
For the synthesis of this compound analogs, a key intermediate such as 3-bromo-6-methylpyridazine (B104355) or 3-chloro-6-methylpyridazine can be coupled with a boronic acid or ester bearing a propanoate moiety. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. nih.gov This demonstrates the potential for a similar coupling with a boronic ester of propanoic acid to generate the target compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 14-28% | nih.gov |
Cascade Imination/Electrocyclization Reactions
Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation, which can significantly improve synthetic efficiency. A cascade imination/electrocyclization approach has been developed for the synthesis of functionalized pyridazines.
This method can involve the reaction of chlorovinyl aldehydes with oxamic acid thiohydrazides. The reaction proceeds through an initial imination, followed by a 6π-electrocyclization of a 2,3-diazahexatriene intermediate, and subsequent elimination to afford the aromatic pyridazine. lookchem.com This strategy offers a pathway to 3-carbonyl substituted pyridazine derivatives, which could be precursors to this compound.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| Chlorovinyl aldehyde | Oxamic acid thiohydrazide | Functionalized 3-carbamide pyridazine | Refluxing 2-methoxyethanol | 84% | lookchem.com |
Cycloaddition Reactions (e.g., from 1,2,4,5-Tetrazines with Alkynes)
Inverse electron-demand Diels-Alder reactions are a powerful method for the construction of pyridazine rings. This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkyne. The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which involves the extrusion of a small molecule, most commonly dinitrogen, to yield the aromatic pyridazine ring.
To synthesize a 3,6-disubstituted pyridazine such as an analog of this compound, a 3-substituted-1,2,4,5-tetrazine can be reacted with an appropriately substituted alkyne. For instance, the reaction of 3,6-diaryl-1,2,4,5-tetrazines with cyclooctyne (B158145) has been shown to produce the corresponding pyridazines in excellent yields. google.com By selecting a tetrazine with a methyl group and an alkyne with a propanoic acid or ester functionality, this method could provide a direct route to the target compound. The reaction can be significantly facilitated by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.net
| Tetrazine | Alkyne/Alkene | Product | Conditions | Yield | Reference |
| 3,6-Diaryl-1,2,4,5-tetrazine | Cyclooctyne | 3,6-Diaryl-4,5-di-n-propylpyridazine | Not specified | Excellent | google.com |
| 3,6-bis(3,5-dimethyl-4-R-pyrazol-1-yl)-1,2,4,5-tetrazine | Alkenes | 1,4-Dihydropyridazines | Heating | Not specified | researchgate.net |
Approaches to Propanoic Acid Side Chain Formation
The introduction of a propanoic acid side chain onto a pre-existing pyridazine ring is a key synthetic challenge. Several classical and modern organic reactions have been employed to achieve this transformation, each with its own advantages and limitations.
One common approach to forming the propanoic acid side chain involves the reaction of a suitable pyridazine derivative with a three-carbon building block that serves as the propanoic acid precursor. A notable example of this strategy is the Friedel-Crafts acylation, which is a versatile method for attaching acyl groups to aromatic and heteroaromatic rings.
A pertinent example involves the use of succinic anhydride (B1165640) as a propanoic acid precursor. In a typical reaction, a substituted benzene (B151609) can undergo Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a 3-aroylpropionic acid. iglobaljournal.comorientjchem.org This intermediate can then be subjected to cyclization with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding pyridazinone derivative. iglobaljournal.comorientjchem.org For the synthesis of this compound, a similar strategy could be envisioned starting from a suitable methyl-substituted pyridazine that can undergo acylation.
Another related method involves the reaction of a pyridazinamino-acid with succinic anhydride. This reaction, conducted in a solvent like dimethylformamide (DMF) at reflux, can lead to the formation of a propanoic acid side chain attached to the pyridazine core through an oxazinone intermediate. ekb.eg
A summary of representative reactions is presented in the table below:
| Pyridazine Precursor | Propanoic Acid Precursor | Reagents and Conditions | Product Type | Reference |
| Substituted Benzene | Succinic Anhydride | 1. AlCl₃, Benzene, reflux; 2. N₂H₄·H₂O, Ethanol, reflux | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | orientjchem.org |
| Pyridazinamino-acid | Succinic Anhydride | DMF, reflux | 3-(Pyridazino[3,4-d]-1,3-oxazin-7-yl)propanoic acid derivative | ekb.eg |
The alkylation of phenols is a well-established method for the formation of ether linkages. This strategy can be adapted for the synthesis of pyridazine derivatives bearing a propanoic acid side chain if a hydroxypyridazine is used as the starting material. The reaction involves the O-alkylation of the hydroxypyridazine with a suitable propanoate derivative, typically an α-halopropionate, in the presence of a base.
While this method is more commonly employed for the synthesis of aryloxypropanoic acids, its application to hydroxypyridazines offers a potential route to the target compounds. The general reaction scheme would involve the deprotonation of the hydroxypyridazine by a base to form a pyridazinoxide anion, which then acts as a nucleophile to displace the halide from the propanoate ester. Subsequent hydrolysis of the ester group would yield the desired propanoic acid. The choice of base and reaction conditions is crucial to avoid competing N-alkylation.
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorientjchem.orgsigmaaldrich.com This reaction can be employed to construct the propanoic acid side chain on a pyridazine ring.
The synthesis would commence with a pyridazine derivative containing a formyl or acetyl group. This carbonyl compound can undergo a Knoevenagel condensation with an active methylene compound such as malonic acid or its esters (e.g., diethyl malonate). wikipedia.orgwikipedia.org The use of malonic acid, often in the presence of pyridine (B92270) and a catalytic amount of piperidine (B6355638) (the Doebner modification), is particularly advantageous as the initial condensation product can undergo subsequent in situ decarboxylation to yield a pyridazinylacrylic acid. wikipedia.org
The resulting α,β-unsaturated acid or ester can then be reduced to the corresponding saturated propanoic acid derivative. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or by using reducing agents like sodium borohydride (B1222165) (NaBH₄) if the substrate is an ester. Finally, if an ester was used, a hydrolysis step is required to obtain the final propanoic acid.
A general representation of this synthetic approach is outlined below:
| Pyridazine Substrate | Active Methylene Compound | Key Steps | Intermediate Product | Final Product Type |
| Pyridazine-carbaldehyde | Malonic Acid | Knoevenagel condensation, Decarboxylation | Pyridazinylacrylic acid | Pyridazinylpropanoic acid after reduction |
| Pyridazine-ketone | Diethyl Malonate | Knoevenagel condensation | Diethyl pyridazinylidenemalonate | Pyridazinylpropanoic acid after reduction and hydrolysis |
Chemoselective reactions that involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds are valuable in organic synthesis. The aza-Michael addition, which is the conjugate addition of an amine to an activated alkene, provides a direct route for the formation of β-amino carbonyl compounds. researchgate.net
In the context of synthesizing pyridazinylpropanoic acids, this methodology could be applied by reacting an aminopyridazine with an acrylic acid derivative, such as acrylic acid itself or one of its esters. The reaction would involve the nucleophilic attack of the amino group of the pyridazine onto the β-carbon of the acrylate, leading to the formation of a 3-(pyridazinylamino)propanoic acid derivative. This approach is highly dependent on the nucleophilicity of the aminopyridazine and the reactivity of the acrylic acid derivative. The reaction may require a catalyst, and the conditions need to be carefully controlled to ensure chemoselectivity, especially if other reactive functional groups are present in the molecule.
Advanced Synthetic Procedures for this compound Derivatives
The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound and its derivatives, several parameters can be adjusted to improve the outcome of the reaction.
Key parameters that are often optimized include:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For instance, in the Knoevenagel condensation, solvents ranging from ethanol to pyridine have been used, and in some cases, solvent-free conditions have been reported to be effective. orientjchem.org
Catalyst: The type and amount of catalyst can have a profound impact on the reaction. In Friedel-Crafts acylations, the choice of Lewis acid and its stoichiometry are crucial. For Knoevenagel condensations, various basic catalysts, from simple amines like piperidine to more complex organocatalysts, can be employed. orientjchem.orgresearchgate.net
Temperature: Reaction temperature affects the rate of reaction and can also influence the product distribution. Optimization often involves finding a balance between achieving a reasonable reaction rate and preventing the formation of undesired byproducts.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time to maximize the yield of the desired product.
The following table summarizes some reported reaction conditions and yields for the synthesis of pyridazine derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Reaction Type | Substrates | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Friedel-Crafts Acylation/Cyclization | Succinic anhydride, Benzene, Hydrazine hydrate | AlCl₃, N₂H₄·H₂O | Benzene, Ethanol | Reflux | Not specified | orientjchem.org |
| Knoevenagel Condensation | 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine | Ethanol | Not specified | Not specified | wikipedia.org |
| Pyridazinone Synthesis | 3-Oxo-2-arylhydrazonopropanals, Cyanoacetic acid | Acetic anhydride | Acetic anhydride | Reflux | "Excellent" | mdpi.com |
Chemical Reactivity and Mechanistic Insights of 3 6 Methylpyridazin 3 Yl Propanoic Acid Derivatives
Reactivity of the Pyridazine (B1198779) Heterocycle
The pyridazine ring is a π-deficient aromatic system, a characteristic that significantly influences its reactivity. researchgate.net The presence of two adjacent nitrogen atoms makes it the most basic among the diazine isomers. researchgate.net This inherent basicity and electron-deficient nature are central to its chemical behavior.
The pyridazine ring possesses unique physicochemical properties that are valuable in various chemical applications. blumberginstitute.orgnih.gov The nitrogen atoms in the pyridazine ring are basic and can be protonated. The pKa of pyridazine is 2.3, indicating it is a weak base. researchgate.net This basicity, however, is the highest among the diazines. researchgate.net The H-bonding properties of pyridazine are notable, with a pKBHX value that approaches that of pyridine (B92270). nih.gov This allows for the preservation of H-bonding interactions at lower pH values compared to pyridine, where protonation would negate the H-bond acceptor properties of the nitrogen atom. nih.gov
The protonation of pyridazine derivatives can be complex and may involve mobile tautomeric equilibria, as observed in studies of pyridazin-3-ol and pyridazine-3,6-diol. researchgate.net The substitution pattern on the ring can modulate the basicity of the heterocycle. blumberginstitute.org For instance, 3-amino-pyridazines are more basic, a property that supports the formation of stable salts like the di-HCl salt of minaprine. blumberginstitute.org
Table 1: Physicochemical Properties of Pyridazine
| Property | Value | Reference |
| pKa | 2.3 | researchgate.net |
| Dipole Moment (D) | 3.9 - 4.2 | blumberginstitute.org |
| TPSA (Ų) | 25.8 | blumberginstitute.org |
| cLogP | 0.26 | blumberginstitute.org |
This table is interactive. Click on the headers to sort the data.
The nitrogen atoms of the pyridazine ring can undergo alkylation and quaternization. researchgate.netuidaho.edu These reactions are influenced by the electronic effects of the substituents on the ring. lookchem.com The quaternization of pyridazines with alkyl and polyfluoroalkyl halides can lead to the formation of N-alkyldiazinium salts, some of which are classified as ionic liquids. researchgate.net The rate and position of quaternization are dependent on the electronic influence of the substituents. lookchem.com For example, 3-methylpyridazine (B156695) reacts rapidly with methyl iodide to form a methiodide. lookchem.com Diquaternary salts of pyridazines have also been prepared using oxonium salts as alkylating agents. researchgate.net
Substituents can significantly modulate the properties of the pyridazine ring. blumberginstitute.org The methyl group at the 6-position of 3-(6-methylpyridazin-3-yl)propanoic acid is an electron-donating group. This donation of electron density can influence the reactivity of the pyridazine ring. Generally, electron-donating groups can reduce the electrophilicity of the ring. blumberginstitute.org Conversely, the pyridazine ring itself is electron-withdrawing, which in turn modulates the properties of its substituents. blumberginstitute.orgnih.gov The electron-withdrawing nature of azines can be enhanced by electron-withdrawing groups and reduced by electron-donating groups. blumberginstitute.org The introduction of a methyl group can affect the electronic distribution and may influence the site of electrophilic or nucleophilic attack. nih.govresearchgate.net
Reactivity of the Propanoic Acid Functionality
The propanoic acid moiety of this compound exhibits typical carboxylic acid reactivity. This includes reactions such as esterification, amide formation, and reduction.
The esterification of propanoic acid can be catalyzed by acids, with the rate being influenced by the alcohol used and the reaction conditions. researchgate.net For example, the reaction of propanoic acid with ammonia (B1221849) upon heating typically yields propanamide through a condensation reaction. doubtnut.com The propanoic acid group can also be converted to various derivatives, such as those containing hydrazone and hydrazide moieties, which can serve as precursors for further synthetic transformations. nih.gov
The reactivity of the propanoic acid functionality can be influenced by the presence of the aromatic pyridazine ring. Studies on related aryl propionic acid derivatives have shown that the aromatic ring and the propionic acid group can act in concert to influence the molecule's interactions and properties. nih.gov
Interplay between Pyridazine Ring and Propanoic Acid Substituent Reactivity
The pyridazine ring and the propanoic acid substituent have a reciprocal influence on each other's reactivity. The pyridazine ring, being an electron-withdrawing heterocycle, can increase the acidity of the propanoic acid's carboxylic proton. blumberginstitute.orgnih.gov This electronic pull can also affect the reactivity of the α- and β-carbons of the propanoic acid chain.
Theoretical Investigations into Reaction Mechanisms and Pathways
Theoretical and computational studies provide valuable insights into the reaction mechanisms and pathways of pyridazine derivatives. Density Functional Theory (DFT) calculations have been employed to investigate the conformation, electronic structure, and electron distribution of pyridazine-based molecules. nih.gov Such studies can help in understanding the reactivity and predicting the outcomes of chemical reactions.
For instance, theoretical studies on the reactions of diazine isomers with hydroxyl radicals have shown that the reactions can proceed via either hydrogen abstraction or OH addition, with tunneling playing a significant role at lower temperatures. researchgate.net DFT studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have helped in identifying the reactive electrophilic species in hydroarylation reactions. mdpi.com Computational analysis, including GIAO/B3LYP NMR calculations, has been used to establish the structures of stable conformers of pyridazine derivatives. researchgate.net These theoretical approaches are instrumental in elucidating reaction mechanisms and guiding the synthesis of new pyridazine-containing compounds. organic-chemistry.org
Computational and Theoretical Chemistry Studies of 3 6 Methylpyridazin 3 Yl Propanoic Acid
Density Functional Theory (DFT) Applications
DFT calculations are employed to model various aspects of molecular systems. For a molecule like 3-(6-Methylpyridazin-3-yl)propanoic acid, methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netmdpi.com Such studies allow for a detailed examination of the molecule's geometry, electronic landscape, and reactivity.
The first step in most DFT studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. researchgate.net For this compound, this involves determining the most favorable spatial arrangement of the pyridazine (B1198779) ring, the methyl group, and the propanoic acid side chain. The calculations would yield precise bond lengths, bond angles, and dihedral angles.
The flexibility of the propanoic acid chain allows for multiple possible conformations (rotamers). Computational analysis identifies the global minimum energy structure, providing foundational data for all subsequent property calculations.
Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following values are representative examples of what a DFT calculation would produce and are not experimental data.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C=O (Carboxyl) | ~1.21 |
| C-O (Carboxyl) | ~1.36 | |
| N-N (Pyridazine) | ~1.34 | |
| C-C (Alkyl Chain) | ~1.53 | |
| **Bond Angles (°) ** | O=C-O (Carboxyl) | ~124° |
| C-N-N (Pyridazine) | ~119° | |
| Dihedral Angles (°) | C(ring)-C(chain)-C(chain)-C(carboxyl) | Varies with conformation |
Understanding the distribution of electrons within a molecule is key to deciphering its chemical behavior. DFT calculations can map the electron density and determine partial atomic charges through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov
In this compound, the nitrogen atoms in the pyridazine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density due to their high electronegativity. This charge distribution is fundamental to the molecule's polarity, solubility, and intermolecular interactions. NBO analysis can further reveal hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. researchgate.net DFT calculations provide the energies of these orbitals (EHOMO and ELUMO), allowing for the determination of the energy gap. For this compound, the HOMO is likely localized on the electron-rich pyridazine ring, while the LUMO may be distributed over the carboxylic acid group and the ring system.
Table 2: Frontier Molecular Orbital Properties Note: Values are illustrative of typical DFT outputs.
| Property | Symbol | Formula | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.5 |
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces, such as London dispersion forces. The mean polarizability can be calculated to quantify this property. nih.gov
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net
Red Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be centered on the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxyl group.
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the carboxyl group.
Green Regions: Represent areas of neutral potential.
The MEP map provides a clear, intuitive guide to the molecule's reactivity patterns.
Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in this context. ias.ac.in
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. gsconlinepress.comresearchgate.net
Chemical Softness (S): A measure of a molecule's polarizability and reactivity. Molecules with a small HOMO-LUMO gap are "soft" and more reactive. gsconlinepress.comresearchgate.net
These descriptors are calculated using the following formulas, derived from the HOMO and LUMO energies:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
These quantitative measures help in comparing the reactivity of different molecules and understanding their stability. mdpi.com
Table 3: Global Chemical Reactivity Descriptors Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.
| Descriptor | Symbol | Formula | Illustrative Calculated Value (eV) | Interpretation |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~2.75 | High value indicates high stability and low reactivity. |
| Chemical Softness | S | 1 / η | ~0.36 | Low value indicates lower reactivity. |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~4.25 | Measures the ability to attract electrons. |
Theoretical Investigation of Adsorption Behavior
The adsorption behavior of a molecule on a surface is fundamental to various applications, including material science and corrosion inhibition. Theoretical investigations, primarily using Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of these surface interactions. For pyridazine derivatives, DFT calculations are employed to understand their electronic properties, which in turn predict their adsorption efficiency.
DFT studies on related pyridazine compounds have focused on calculating several quantum chemical parameters. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and the dipole moment (μ).
The EHOMO is associated with the molecule's capacity to donate electrons; a higher EHOMO value suggests a greater tendency for the molecule to donate electrons to an acceptor, such as a metal surface. Conversely, the ELUMO indicates the ability of a molecule to accept electrons. A lower energy gap (ΔE) implies higher reactivity of the molecule, facilitating its adsorption on a surface. The dipole moment provides insight into the polarity of the molecule, which can also influence its adsorption characteristics.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. These maps help in predicting the sites through which the molecule interacts with other species. For pyridazine derivatives, the nitrogen atoms of the pyridazine ring and the oxygen atoms of the propanoic acid group are typically identified as nucleophilic centers, prone to interacting with positively charged surfaces.
| Parameter | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| EHOMO | -8.5 eV | Electron-donating ability |
| ELUMO | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 7.3 eV | Chemical reactivity and stability |
| Dipole Moment (μ) | 3.5 Debye | Polarity and intermolecular interactions |
| Electronegativity (χ) | 4.85 | Tendency to attract electrons |
| Global Hardness (η) | 3.65 | Resistance to change in electron distribution |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.
Docking simulations predict the most probable binding pose of a ligand within the active site of a target protein. For derivatives of pyridazine, these studies have been instrumental in understanding their potential as inhibitors of various enzymes. The predictions illustrate how the ligand fits into the binding pocket and which of its functional groups are positioned to interact with key amino acid residues. For this compound, the pyridazine ring, the methyl group, and the propanoic acid moiety would each be assessed for their role in the binding orientation. The pyridazine ring can engage in aromatic interactions, while the propanoic acid group is a potential hydrogen bond donor and acceptor.
A critical output of molecular docking is the scoring function, which estimates the binding affinity between the ligand and the protein. These scores are typically expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. For various pyridazine derivatives docked against different protein targets, a range of docking scores has been reported, signifying their potential as biologically active agents. The specific score for this compound would depend on the target protein being investigated.
| Protein Target | Ligand | Docking Score (kcal/mol) |
|---|---|---|
| Tyrosine Kinase | Pyridazine Derivative A | -8.9 |
| Cyclooxygenase-2 | Pyridazine Derivative B | -7.5 |
| Carbonic Anhydrase | Pyridazine Derivative C | -9.2 |
Post-docking analysis involves a detailed examination of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for binding specificity and affinity. The common types of interactions observed for pyridazine derivatives include:
Hydrogen Bonds: The nitrogen atoms in the pyridazine ring and the carboxyl group of the propanoic acid are capable of forming hydrogen bonds with amino acid residues like serine, threonine, and lysine.
Hydrophobic Interactions: The methyl group and the aromatic pyridazine ring can form hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.
Pi-Pi Stacking: The pyridazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability and conformational changes of the ligand-receptor complex.
MD simulations are used to explore the conformational landscape of the this compound-protein complex. These simulations reveal how the ligand and protein adapt to each other upon binding and how their conformations fluctuate over time. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This is calculated to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound.
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein and ligand. It can highlight which residues in the protein's active site are most affected by the ligand's presence.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time, providing a dynamic picture of these crucial interactions.
By providing a detailed understanding of the dynamic behavior of the ligand-receptor complex, MD simulations complement the findings from molecular docking and provide a more comprehensive picture of the molecular recognition process.
Assessment of Complex Stability and Perturbations
Computational and theoretical chemistry studies play a pivotal role in understanding the formation and stability of metal complexes with organic ligands such as this compound. These methods provide insights into the structural, electronic, and thermodynamic properties that govern the interactions between the ligand and metal ions. While specific computational studies on the complexation of this compound were not prominently found in the reviewed literature, the principles of coordination chemistry and existing studies on analogous pyridazine and carboxylic acid-containing ligands allow for a comprehensive theoretical assessment.
The stability of a metal complex in solution is a critical parameter that dictates its potential utility. This stability is quantified by the stability constant (log β), which can be predicted through theoretical calculations. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of free energies of ligand and proton exchange reactions to estimate stability constants and pKa values. Such theoretical methodologies can provide a detailed description of microscopic equilibria in solution.
The this compound ligand possesses two primary coordination sites: the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group. The bidentate nature of similar ligands, involving a nitrogen donor from a heterocyclic ring and a carboxylate oxygen, has been shown to form stable five-membered chelate rings with metal ions. The methyl group on the pyridazine ring can also introduce electronic and steric effects that may influence the stability of the resulting complexes.
In the absence of specific data for this compound, we can consider the stability constants of complexes formed with structurally related pyridine (B92270) carboxylic acids to illustrate the expected trends. Potentiometric measurements have been used to determine the stability constants of cobalt(II) complexes with various pyridine mono- and dicarboxylic acids. researchgate.net
Table 1: Illustrative Stability Constants (log₁₀ β) for Co(II) Complexes with Pyridine Carboxylic Acid Analogs
| Complex | Picolinic Acid (log₁₀ β) | Nicotinic Acid (log₁₀ β) |
| CoL⁺ | 6.19 | 3.25 |
| CoL₂ | 11.23 | 5.86 |
| Co(OH)L | -1.97 | -5.19 |
| Note: Data is for analogous pyridine carboxylic acids and is intended for illustrative purposes only. L⁻ represents the deprotonated ligand. Source: researchgate.net |
The stability of these complexes is influenced by factors such as the nature of the metal ion, the chelate effect, and the electronic properties of the ligand. For instance, the stability of complexes with bivalent metal ions often follows the Irving-Williams series.
Perturbations to the stability of these complexes can arise from various factors, including changes in pH, solvent, or the presence of competing ligands. Computational models can simulate these perturbations by altering the parameters of the system and calculating the resulting changes in complex geometry, electronic structure, and binding energies. For example, DFT calculations can be employed to study the mechanism of deoxygenation of propanoic acid on a palladium surface, revealing how the coordination environment can be perturbed by a catalytic surface. researchgate.net
Furthermore, the electronic structure of the ligand itself is a key determinant of complex stability. The nucleophilicity of the nitrogen atoms in the pyridazine ring, influenced by the methyl substituent, will affect the strength of the coordination bond. Computational methods such as the analysis of Fukui functions and molecular electrostatic potential maps can provide insights into the reactive sites of the molecule and their propensity to coordinate with metal ions. nih.gov
Spectroscopic Characterization Methodologies for 3 6 Methylpyridazin 3 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-(6-Methylpyridazin-3-yl)propanoic acid, both ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of its molecular framework.
Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the methyl group, the propanoic acid chain, and the pyridazine (B1198779) ring. The anticipated chemical shifts (δ) in a solvent like DMSO-d₆ would be influenced by the electronic effects of the heterocyclic ring and the carboxylic acid group.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | Singlet (broad) | 1H |
| Pyridazine-H | ~7.3 - 7.6 | Doublet | 1H |
| Pyridazine-H | ~7.1 - 7.4 | Doublet | 1H |
| -CH₂- (adjacent to pyridazine) | ~3.0 - 3.3 | Triplet | 2H |
| -CH₂- (adjacent to COOH) | ~2.7 - 3.0 | Triplet | 2H |
| -CH₃ | ~2.5 | Singlet | 3H |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for the carboxylic acid carbon, the carbons of the pyridazine ring, the two methylene (B1212753) carbons of the propanoic acid chain, and the methyl carbon.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~173 |
| C (Pyridazine, C-6) | ~160 |
| C (Pyridazine, C-3) | ~150 |
| C (Pyridazine, C-4/C-5) | ~125 - 130 |
| C (Pyridazine, C-4/C-5) | ~120 - 125 |
| -CH₂- (adjacent to pyridazine) | ~30 - 35 |
| -CH₂- (adjacent to COOH) | ~25 - 30 |
| -CH₃ | ~20 |
Note: These are estimated chemical shifts and can vary based on the solvent and reference standard used.
To unambiguously assign the proton and carbon signals, especially for the pyridazine ring, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments would reveal the coupling between adjacent protons in the propanoic acid chain and within the pyridazine ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be characterized by the presence of a carboxylic acid and an aromatic heterocyclic ring.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic) | 3100 - 3000 | Sharp |
| C-H (Aliphatic) | 3000 - 2850 | Sharp |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |
| C=N, C=C (Aromatic Ring) | 1600 - 1450 | Medium to Strong |
| C-O (Carboxylic Acid) | 1300 - 1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula for this compound is C₈H₁₀N₂O₂.
Expected Mass Spectrometry Data:
Molecular Ion (M⁺): The expected molecular ion peak would be at an m/z value corresponding to the molecular weight of the compound, which is approximately 166.18 g/mol .
Major Fragmentation Patterns: Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire propanoic acid side chain. Cleavage at the benzylic-like position (the bond between the pyridazine ring and the propanoic acid chain) would also be a probable fragmentation pathway.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the pyridazine ring system.
Expected UV-Vis Absorption:
λ_max: It is anticipated that the compound will exhibit absorption maxima (λ_max) in the UV region, likely between 200 and 300 nm. These absorptions correspond to π → π* transitions within the aromatic pyridazine ring. The exact position and intensity of these bands can be influenced by the solvent polarity.
Elemental Analysis (C, H, N) for Composition Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This method provides critical data for verifying the empirical formula of a newly synthesized compound, such as this compound, by comparing the experimentally obtained elemental composition with the theoretically calculated values derived from its molecular formula.
The molecular formula for this compound is C₈H₁₀N₂O₂. Based on this formula, the theoretical elemental composition has been calculated. While specific experimental data from the synthesis and characterization of this exact compound are not widely available in the cited literature, the general procedure involves combusting a small, precisely weighed sample of the substance. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured to determine the percentages of each element.
The comparison between the theoretical and (when available) experimental values is crucial for confirming the purity and structural integrity of the compound. A close correlation between the calculated and found values provides strong evidence for the successful synthesis of the target molecule. For many pyridazine derivatives, research indicates that the experimentally determined elemental analysis data are in good compliance with the calculated values, suggesting the successful synthesis and purity of those compounds. mdpi.com
Below is a table detailing the theoretical elemental composition of this compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 53.32 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.60 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 15.56 |
| Oxygen | O | 16.00 | 2 | 32.00 | 17.76 |
| Total | 180.18 | 100.00 |
Research Applications and Advanced Studies of 3 6 Methylpyridazin 3 Yl Propanoic Acid Systems
Utilization as Building Blocks in Organic Synthesis
Organic building blocks are fundamental functionalized molecules used for the modular assembly of more complex molecular architectures. Although specific examples detailing the use of 3-(6-Methylpyridazin-3-yl)propanoic acid as a building block are not extensively documented, compounds containing the pyridazine (B1198779) core are recognized for their versatility. Pyridazine-3-carboxylic acid, a related structure, is noted as a key intermediate in synthesizing a variety of pharmaceuticals and agrochemicals. chemimpex.com The unique structure of the pyridazine ring allows for the development of novel compounds with diverse biological activities. chemimpex.com The propanoic acid side chain offers a reactive handle for further chemical modifications, such as amidation or esterification, enabling its integration into larger, more complex molecules.
Synthetic Intermediates for Other Heterocyclic Systems
The pyridazine ring is a versatile precursor for creating more complex fused heterocyclic systems. For instance, synthetic pathways have been developed to produce pyrido[3,4-c]pyridazines, which are nitrogen-containing scaffolds that show promise in medicinal chemistry. mdpi.com These syntheses often involve condensation and cyclization reactions starting from pyridazine or pyridine (B92270) derivatives. mdpi.com The functional groups present in this compound—the pyridazine ring nitrogens and the carboxylic acid—offer multiple reactive sites that could potentially be used to construct new fused ring systems, although specific literature examples for this compound are scarce.
Exploration in Materials Science
The electronic properties of the pyridazine ring make it an attractive component for the design of advanced materials.
Nonlinear optical (NLO) materials are crucial for applications in optical data processing, storage, and photonics. Organic compounds with delocalized π-electron systems, such as those containing aromatic heterocycles, are of great interest. Studies on various pyridazine derivatives have highlighted their potential for NLO applications. researchgate.net For example, research on 3,6-bis(2-pyridyl)pyridazine demonstrated significant first hyperpolarizability, a key NLO property. researchgate.net Similarly, pyrimidine (B1678525) derivatives, which also contain a diazine ring, are considered ideal for creating push-pull molecules that can be used in designing new NLO materials. rsc.org The investigation of a pyrimidine derivative showed a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, underscoring the potential of such heterocyclic systems in optical and photonic applications. rsc.org
The search for efficient materials for organic solar cells has led to the investigation of various heterocyclic compounds. The pyridazine core, being electron-withdrawing, is a promising candidate for building donor-π-acceptor dyes used in dye-sensitized solar cells (DSSCs). scholarsresearchlibrary.com Theoretical studies suggest that the pyridazine system can be a core unit for high-performance semiconductors. scholarsresearchlibrary.com In practical applications, new aromatic polymers incorporating a pyridazine core have been synthesized and tested in organic solar cells, achieving initial power conversion efficiencies of up to 0.5%. nih.govresearchgate.net These findings indicate that the electronic characteristics of the pyridazine moiety could be harnessed in developing novel materials for photovoltaic applications. nih.govresearchgate.net
Ligand Design for Catalytic Systems (e.g., Metal Catalysts)
The nitrogen atoms of the pyridazine ring and the oxygen atoms of a carboxylic acid group can act as donor sites, making pyridazine carboxylic acid derivatives effective ligands for coordinating with metal ions to form catalytic complexes. The ability of pyridazine-3-carboxylic acid to form stable complexes with metal ions makes it a candidate for use in catalysis. chemimpex.com
| Metal Ion | Ligand | Key Finding | Reference |
|---|---|---|---|
| Ruthenium(II/III) | Pyridazine-3-carboxylic acid | Forms a stable bidentate complex via N,O-coordination; demonstrates anti-biofilm activity. | mdpi.com |
| Copper(II) | 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | Constructs novel 0D and 1D coordination polymers with potential photocatalytic activity. | tandfonline.com |
Application in Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. wikipedia.orgresearchgate.net The structure of this compound, containing both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyridazine nitrogens and the carbonyl oxygen), makes it an excellent candidate for the construction of supramolecular assemblies. nih.govmdpi.com
The primary interaction utilized in the crystal engineering of such molecules is the hydrogen bond. researchgate.net The carboxylic acid group is a particularly robust hydrogen bond donor and can form predictable and stable patterns. A highly persistent and well-studied interaction is the supramolecular synthon formed between a carboxylic acid and a pyridine or pyridazine nitrogen atom (COOH···N). acs.org This strong hydrogen bond often dictates the primary assembly of molecules in the crystal lattice.
In the case of this compound, several hydrogen bonding motifs are possible:
Acid-Pyridazine Heterosynthon: A strong O-H···N hydrogen bond between the carboxylic acid of one molecule and a nitrogen atom of the pyridazine ring of another.
Carboxylic Acid Dimer: An O-H···O hydrogen bond between two carboxylic acid groups, forming a classic centrosymmetric dimer.
Chain Formation: The molecule could potentially form extended chains where the acid group of one molecule donates a hydrogen bond to the pyridazine ring of the next.
The interplay between these and other weaker interactions, such as C-H···O, C-H···π, and π-π stacking involving the pyridazine rings, will determine the final three-dimensional crystal packing. mdpi.comnih.gov By understanding and controlling these interactions, it is possible to create materials with specific physical properties, such as solubility, stability, and melting point, which is of particular importance in pharmaceutical development. wikipedia.org The study of how molecules like this assemble provides fundamental insights into the principles of molecular self-assembly and supramolecular chemistry. rsc.org
Development of Advanced Theoretical Models for Structure-Property Relationships
Theoretical and computational modeling are indispensable tools for understanding and predicting the properties and activities of molecules like this compound, thereby guiding the design of new compounds. nih.govnumberanalytics.com These models are crucial for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR).
QSAR/QSPR Studies: QSAR models correlate the biological activity (or a physical property) of a series of compounds with their physicochemical descriptors. For pyridazine and related heterocyclic derivatives, 2D- and 3D-QSAR models have been successfully developed to predict activities such as vasorelaxant, anticancer, and enzyme inhibitory potency. actascientific.comnih.govdocumentsdelivered.com
Descriptors: These models use a variety of calculated molecular descriptors, including:
Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These are often calculated using methods like Density Functional Theory (DFT). semanticscholar.orgijournalse.orgresearchgate.net
Steric Descriptors: Molecular volume, surface area, and specific shape indices.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.
For this compound, a QSAR model could relate variations in substituents on the pyridazine ring or modifications to the propanoic acid chain to changes in its biological activity. Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build these predictive models. semanticscholar.org
Table 2: Common Descriptors in Theoretical Models for Heterocyclic Compounds
| Descriptor Type | Example | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability |
| Dipole Moment | Influences solubility and binding interactions | |
| NBO Charges | Describes electron distribution and electrostatic potential | |
| Steric/Topological | Molecular Surface Area | Affects how a molecule fits into a binding site |
| Number of Rotatable Bonds | Relates to conformational flexibility |
Molecular Modeling and Docking: Computational modeling is also used to simulate the interaction between a ligand and its biological target (e.g., an enzyme or receptor). frontiersin.orgnih.gov Homology modeling can be used to build a 3D structure of a target protein if its experimental structure is unknown. researchgate.net Subsequently, molecular docking simulations can predict the preferred binding orientation and affinity of a molecule like this compound within the target's active site. jocpr.com These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, which is critical for rational drug design. upc.edu
Q & A
Q. Advanced
- Molecular docking : Screen against kinase or protease libraries (e.g., PDB structures 4Y0D for kinases).
- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with activity trends.
- MD simulations : Assess binding stability in lipid bilayers for membrane-targeted applications.
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
How is stereochemical purity ensured during synthesis?
Q. Advanced
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC).
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereocenters.
- Circular dichroism (CD) : Confirm absolute configuration post-synthesis.
Impurity thresholds (<2% enantiomeric excess) are critical for pharmacological studies .
What metabolic pathways degrade this compound in vivo?
Q. Advanced
- Phase I metabolism : Cytochrome P450-mediated oxidation of the pyridazine ring (e.g., CYP3A4).
- Phase II conjugation : Glucuronidation of the carboxylic acid group.
Tools : Radiolabeled tracers (³H or ¹⁴C) and LC-MS/MS to identify metabolites in hepatocyte models .
How does the methyl group on pyridazine influence electronic properties?
Q. Advanced
- Electron-donating effect : Methyl enhances pyridazine’s π-electron density, altering binding to electron-deficient targets (e.g., nitroreductases).
- Steric hindrance : Impacts docking in shallow binding pockets (e.g., ATP-binding sites).
Analysis : DFT calculations (e.g., B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals .
What are the best practices for stability studies under varying pH?
Q. Advanced
- Forced degradation : Expose to pH 1–13 at 40°C for 48 hours. Monitor via HPLC for decomposition products (e.g., decarboxylation at acidic pH).
- Lyophilization : Stabilize the compound for long-term storage in amber vials at -20°C.
- Buffer selection : Use phosphate buffers (pH 7.4) for physiological relevance .
How can researchers differentiate off-target effects in cellular assays?
Q. Advanced
- CRISPR knockouts : Delete putative targets (e.g., kinases) to assess activity loss.
- Proteome profiling : Use affinity pulldowns with biotinylated analogs and mass spectrometry.
- Dose-response curves : Compare IC₅₀ values across cell lines with/without target expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
